molecular formula C21H18ClN5O3S B2953474 N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-41-1

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2953474
M. Wt: 455.92
InChI Key: MOODBYVGTZPCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preparation and Potential Antiasthma Applications Compounds related to the chemical structure of N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been synthesized and evaluated for their potential as mediator release inhibitors in asthma treatment. These compounds, including triazolopyrimidines, have shown activity in human basophil histamine release assays, indicating potential antiasthma applications. The synthesis process involves multiple steps, including reactions with arylamidines, phosphorus oxychloride, and hydrazine, leading to a series of compounds with promising pharmacological profiles for further study (J. Medwid et al., 1990).

Anticancer and Antimicrobial Activity A study on N-aryl substituted phenyl acetamide analogs of triazolophthalazines, which are structurally similar, showed significant inhibition activity against the HCT 116 cancer cell line, demonstrating the potential of these compounds in anticancer applications. Furthermore, these compounds exhibited antimicrobial activities, highlighting their dual functional capabilities in pharmaceutical research (G. Kumar et al., 2019).

PI3K Inhibitors for Anticancer Therapy Modifications of related compounds by replacing the acetamide group with alkylurea showed remarkable anticancer effects due to their potent antiproliferative activities and reduced toxicity. These derivatives inhibit PI3Ks and mTOR, essential targets in cancer therapy, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Insecticidal Applications The synthesis of heterocycles incorporating a thiadiazole moiety has demonstrated potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research opens avenues for developing new insecticidal agents based on triazolopyridazine derivatives, offering alternatives for pest control in agriculture (A. Fadda et al., 2017).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-29-15-6-3-13(4-7-15)21-25-24-18-9-10-20(26-27(18)21)31-12-19(28)23-16-11-14(22)5-8-17(16)30-2/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOODBYVGTZPCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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